4-(Benzyloxy)phenyl 2-nitrobenzenesulfonate
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Overview
Description
4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE is an organic compound with a complex structure that includes a benzyloxy group, a nitro group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-(benzyloxy)phenyl compounds, followed by sulfonation to introduce the benzenesulfonate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the benzyloxy group.
Major Products Formed
Oxidation: Products may include further oxidized nitro compounds.
Reduction: The primary product is 4-(benzyloxy)phenylamine.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and benzenesulfonate groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl isocyanate
- 4-(Benzyloxy)phenylamine
- 4-(Benzyloxy)phenol
Uniqueness
4-(BENZYLOXY)PHENYL 2-NITRO-1-BENZENESULFONATE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H15NO6S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H15NO6S/c21-20(22)18-8-4-5-9-19(18)27(23,24)26-17-12-10-16(11-13-17)25-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
XAFZCXOBCQSSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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